(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique oxolane ring structure substituted with a trimethylpyrazole moiety, which may contribute to its biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility and stability in aqueous environments.
This compound can be synthesized through various chemical methods, often involving the modification of existing pyrazole derivatives or oxolane structures. The specific synthesis pathways can vary based on the desired purity and yield.
The compound belongs to the class of amines and heterocyclic compounds. It is characterized by the presence of both an oxolane ring and a pyrazole ring, making it a bicyclic structure with potential pharmacological properties.
The synthesis of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride typically involves:
The synthesis may start with the formation of an oxolane ring via cyclization of a suitable precursor followed by the introduction of the trimethylpyrazole moiety through nucleophilic attack or coupling reactions. The specific conditions (temperature, solvent choice, etc.) are crucial for achieving high yields and selectivity.
The molecular formula for (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is .
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions are generally carried out under controlled conditions to maintain stereochemistry and prevent unwanted side reactions. Solvent choice and temperature control are critical for optimizing yields.
Research into similar compounds suggests that modifications in the oxolane or pyrazole components can significantly influence their biological activity.
The compound is expected to exhibit typical amine reactivity including protonation under acidic conditions and nucleophilicity due to the lone pair on nitrogen atoms.
(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride has potential applications in:
This compound exemplifies the ongoing research into novel heterocyclic compounds that could lead to new therapeutic agents across various medical fields.
Retrosynthetic planning for the tetrahydrofuran-pyrazole hybrid begins with strategic disconnection of the C–N bond between the oxolane and pyrazole moieties, yielding two advanced intermediates: a functionalized 3-aminotetrahydrofuran and a 4-substituted 1,3,5-trimethylpyrazole. The tetrahydrofuran ring is further disconnected at the C2–C3 bond to reveal chiral epoxide or allylic alcohol precursors, enabling stereocontrol through asymmetric synthesis. Simultaneously, the 1,3,5-trimethylpyrazole unit is traced back to acetylacetone or other β-dicarbonyl compounds through cyclocondensation with methylhydrazine, where pre-functionalization at C4 is essential prior to N-methylation. Critical analysis identifies the stereogenic centers in the tetrahydrofuran ring as the primary synthetic challenge, necessitating methods for enantioselective construction of the (2S,3R) configuration. Protection strategies are integrated early in the analysis; the 3-amino group requires temporary protection (e.g., tert-butoxycarbonyl or benzyloxycarbonyl) during glycosidic bond formation to prevent side reactions, while the pyrazole nitrogen atoms may need protection if electrophilic conditions are employed [4].
Table 1: Retrosynthetic Disconnection Strategy for Target Compound
Target Bond | Disconnection | Intermediate A | Intermediate B | Synthetic Goal |
---|---|---|---|---|
C{tetrahydrofuran}–N{amine} | C–N cleavage | (2S,3R)-3-Amino-oxolane | 4-Halo-1,3,5-trimethylpyrazole | Amine alkylation |
C2–C3 (Oxolane) | Epoxide opening | Chiral glycidol derivative | Allylic alcohol | Stereocontrol |
Pyrazole C4–C | Electrophilic substitution | 1H-1,3,5-Trimethylpyrazole | Electrophile | Regioselective C4 functionalization |
Chiral pool synthesis leverages enantiomerically pure natural products as starting materials to transfer chirality to the (2S,3R)-tetrahydrofuran-3-amine scaffold. L-Tartaric acid derivatives serve as ideal precursors due to their inherent C2 symmetry and pre-existing (2R,3R) configuration. Controlled mono-epoxidation of divinyl derivatives derived from tartrate esters generates 2,3-epoxyalcohols with defined stereochemistry. Regioselective epoxide ring opening with azide nucleophiles (e.g., sodium azide in aqueous ethanol) occurs at C3 with inversion, yielding (2S,3R)-3-azido-tetrahydrofuran after cyclization. Subsequent Staudinger reduction (triphenylphosphine/water) cleanly produces the free amine without racemization. Alternatively, D-mannitol provides access to (3R)-configured intermediates; periodate cleavage followed by borohydride reduction installs the tetrahydrofuran ring with correct stereochemistry at C3. Enzymatic resolution complements these approaches—lipase-catalyzed transesterification of rac-3-acetoxytetrahydrofuran precursors enables kinetic separation, enriching the desired (2S,3R) enantiomer [6].
Table 2: Chiral Pool Sources for (2S,3R)-3-Aminotetrahydrofuran Synthesis
Chiral Source | Key Transformation | Stereochemical Outcome | Yield Range | Advantage |
---|---|---|---|---|
L-Tartaric acid | Epoxidation/azidolysis | (2S,3R) via inversion | 60-75% | High enantiopurity (>98% ee) |
D-Mannitol | Oxidative cleavage/reduction | (3R) preserved | 55-65% | Access to C3-amino diols |
L-Serine | Cyclization with phosgene | (3R) requires inversion | 40-50% | Nitrogen integration |
Enzymatic resolution | Lipase-mediated acylation | Enantiopure (2S,3R) | 30-35% (theoretical max 50%) | Applicable to racemates |
Transition metal catalysis enables atom-economic construction of the tetrahydrofuran ring with precise stereocontrol. Ruthenium-catalyzed ring-closing metathesis (RCM) of diene precursors represents a powerful approach: (Z)-configured 2-ene-1,5-diols, accessible via Katsuki–Sharpless asymmetric epoxidation, undergo cyclization using Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphino)ruthenium) at 40°C in dichloromethane. This process selectively forms 2,5-disubstituted tetrahydrofurans with (Z)-olefin geometry, which hydrogenation reduces to the saturated system. Crucially, the configuration of the allylic alcohol in the diene precursor dictates the stereochemistry at C2 and C3; syn-diols favor cis-2,3-disubstitution, while anti-diols yield trans isomers. Gold(I) catalysts (e.g., triphenylphosphinegold(I) chloride/silver hexafluoroantimonate) facilitate electrophilic cyclization of alkyne-tethered hydroxyamines. For example, N-propargyl-3-hydroxypropylamine derivatives undergo 5-endo-dig cyclization to afford 3-aminotetrahydrofurans with excellent diastereoselectivity (>20:1 dr) when chiral ligands like (R)-MeO-BIPHEP are employed. The reaction proceeds via anti-nucleophilic attack on a gold-activated alkyne, establishing the (2S,3R) configuration when matched with enantiopure propargylic alcohols [6].
Regioselective C4 functionalization of 1H-1,3,5-trimethylpyrazole is essential for coupling with the tetrahydrofuran moiety. Deprotonation at C4 using strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C generates a stabilized anion that reacts with electrophiles (alkyl halides, carbonyls, or epoxides). This method achieves >95% regioselectivity due to steric shielding of the N1-methyl group and electronic deactivation at C3/C5 by adjacent nitrogen atoms. Protecting group strategies are critical during hybrid assembly: the pyrazole nitrogen atoms rarely require protection due to steric hindrance from methyl groups, but the tetrahydrofuran amine must be shielded during electrophilic conditions. The tert-butoxycarbonyl group is optimal—it withstands pyrazole anion formation conditions and is cleaved by trifluoroacetic acid without affecting the pyrazole. Alternatively, benzyloxycarbonyl protection allows catalytic hydrogenolytic removal. During salt formation, transient N-acetylation prevents over-protonation but must be reversible under mild hydrolysis (pH 7 buffer) to free the amine for dihydrochloride formation. Notably, attempts to functionalize pre-methylated pyrazoles via electrophilic selenocyclization can yield unexpected regiochemistry, emphasizing the need for sequential N-protection before electrophilic attacks if deviations occur [4] [6].
Dihydrochloride salt formation enhances stability and crystallinity by converting the amorphous free base into a defined crystalline solid. Mechanistically, proton transfer occurs in anhydrous ethyl acetate saturated with hydrogen chloride gas, where the 3-amine (pKa ~9.5) readily accepts one proton and the pyrazole nitrogen (pKa ~3–4) binds the second under excess acid. Supersaturation drives nucleation—cooling the solution from 25°C to 4°C reduces solubility, initiating crystallization. Molecular dynamics simulations reveal that the (2S,3R) configuration enables optimal lattice packing via intermolecular N⁺–H···Cl⁻ hydrogen bonds (2.98–3.02 Å) and C–H···Cl contacts (3.42 Å). The crystallization kinetics follows an Avrami model with exponent n=1.8, indicating diffusion-controlled one-dimensional growth from heterogeneous nuclei. Physical stability is enhanced by elevated glass transition temperature (Tg), as the ionic interactions reduce molecular mobility—differential scanning calorimetry shows Tg at 142°C for the dihydrochloride versus 67°C for the free base. Coamorphous systems with saccharin, though not applicable here, illustrate that strong intermolecular interactions inhibit recrystallization; similarly, the dihydrochloride’s ionic network confers shelf-stability by raising the activation energy for nucleation (ΔG = 98 kJ/mol) compared to monohydrochloride salts (ΔG = 78 kJ/mol) [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9